(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c23-20-4-2-1-3-17(20)7-10-21(27)24-18-8-5-16(6-9-18)15-22(28)25-13-11-19(26)12-14-25/h1-10,19,26H,11-15H2,(H,24,27)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKFBNURGHUGCF-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide, commonly referred to as compound 1235705-25-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23ClN2O3
- Molecular Weight : 398.9 g/mol
- CAS Number : 1235705-25-5
The compound features a chlorophenyl group and a hydroxypiperidine moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to melanin production, particularly in melanoma cell lines. For instance, it was found to inhibit monophenolase and diphenolase activities with IC50 values of 36.98 µM and 146.71 µM respectively, indicating a significant effect on the enzymatic pathways involved in pigmentation .
- Cellular Effects : In vitro studies demonstrated that the compound could penetrate human epidermal tissues, suggesting its utility in topical formulations aimed at treating hyperpigmentation disorders .
- Cytotoxicity Profile : Safety evaluations indicated no cytotoxic effects on various human cell lines, including keratinocytes and fibroblasts, which is crucial for its potential therapeutic applications .
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition of tyrosinase activity |
| Melanin Production | Reduced melanin production in B16F10 melanoma cells |
| Cytotoxicity | Non-cytotoxic to human skin cells |
| Penetration Ability | Effective penetration across epidermal layers |
Case Studies
Several studies have investigated the pharmacological potential of this compound:
- Melanogenesis Inhibition : A study reported that this compound effectively inhibited melanin production in pigmented reconstructed human epidermis at concentrations of 1% and 2% . This suggests possible applications in cosmetic formulations for skin lightening.
- Safety Profile Assessment : In an extensive safety evaluation, the compound was tested for mutagenicity and phototoxicity using standardized assays, yielding negative results across all tests conducted . This reinforces its potential as a safe therapeutic candidate.
- Comparative Studies : When compared to other known inhibitors of tyrosinase, this compound exhibited superior efficacy at lower concentrations, making it a promising candidate for further development in dermatological applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
A comparative analysis of key analogs is summarized below:
Key Research Findings
MAO-B Inhibition
- Ester vs. Amide Derivatives : Esters (e.g., (E)-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-propenester) exhibit stronger MAO-B inhibition than amides due to improved electrophilicity and membrane permeability. The target compound’s amide linkage may reduce MAO-B potency compared to ester analogs .
- Hydroxypiperidine Role : The hydroxypiperidine group in the target compound could mitigate lower MAO-B activity by enhancing solubility or binding to alternative targets (e.g., kinases) .
Anti-Inflammatory Activity
- Analogs with hydroxyl/methoxy substitutions (e.g., compound in ) show significant NO inhibition (IC50 ~17 μM). The target’s 2-chlorophenyl group may alter anti-inflammatory efficacy, while hydroxypiperidine could improve bioavailability .
Antitumor Potential
- Compounds like (E)-N-(2-((4-(2-aminocyclopropyl)phenyl)amino)-2-oxoethyl)-3-(4-hydroxyphenyl)acrylamide inhibit LSD1, a histone demethylase implicated in cancer.
Pharmacokinetic Considerations
- Chlorophenyl vs. Nitrophenyl: The 2-chlorophenyl group in the target compound likely reduces metabolic oxidation compared to nitro-substituted analogs (e.g., (2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)acrylamide ), enhancing metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
